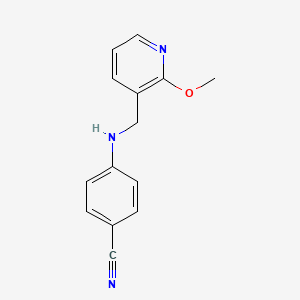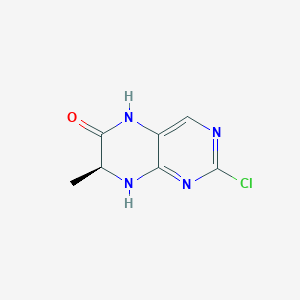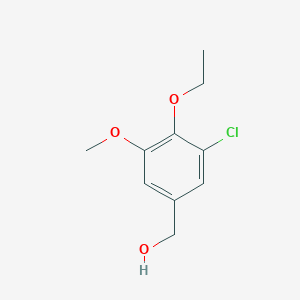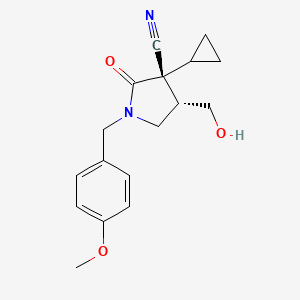
4-(3-Nitrobenzoyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Nitrobenzoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitrobenzoyl group attached to the piperazin-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzoyl)piperazin-2-one typically involves the reaction of piperazine with 3-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
4-(3-Nitrobenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond in the piperazin-2-one ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 4-(3-Aminobenzoyl)piperazin-2-one.
Substitution: Various substituted piperazin-2-one derivatives.
Hydrolysis: 3-Nitrobenzoic acid and piperazine
科学研究应用
4-(3-Nitrobenzoyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a probe for studying enzyme interactions and protein-ligand binding due to its unique structural features
作用机制
The mechanism of action of 4-(3-Nitrobenzoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperazin-2-one ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
4-(3-Nitrobenzoyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(4-Nitrobenzoyl)piperazine: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
4-(4-Fluorobenzoyl)piperazin-2-one:
4-(3-Aminobenzoyl)piperazin-2-one: The reduced form of this compound, with different chemical reactivity and biological effects
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H11N3O4 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC 名称 |
4-(3-nitrobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H11N3O4/c15-10-7-13(5-4-12-10)11(16)8-2-1-3-9(6-8)14(17)18/h1-3,6H,4-5,7H2,(H,12,15) |
InChI 键 |
LHOWKABUGQYJIR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


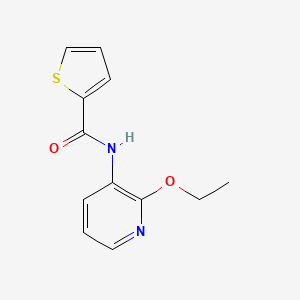




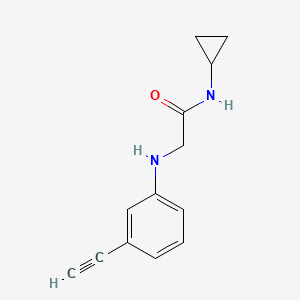
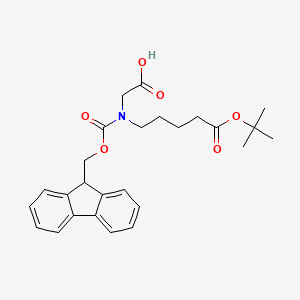
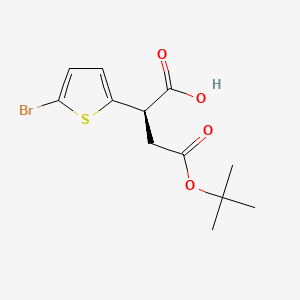
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)
